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Compound of Interest

Compound Name: N-Benzylphthalimide

Cat. No.: B1666794

An In-depth Technical Guide on the Crystal Structure of N-Benzylphthalimide

Abstract

N-Benzylphthalimide (NBPT), a significant N-substituted phthalimide, presents a distinct
three-dimensional architecture in its solid state. This guide provides a comprehensive analysis
of its crystal structure, determined primarily through single-crystal X-ray diffraction. Key findings
reveal a non-planar, "roof-shaped" molecule crystallizing in a triclinic system, dominated by t-1t
stacking interactions. This document consolidates crystallographic data, details the
experimental methodology for its determination, and presents key structural parameters for
researchers, scientists, and drug development professionals.

Introduction

N-Benzylphthalimide (IUPAC name: 2-benzylisoindole-1,3-dione; CAS No: 2142-01-0) is an
organic compound featuring a planar phthalimide core linked to a benzyl group via a methylene
bridge.[1][2][3][4][5] Its molecular formula is C1sH11NO2, with a molecular weight of 237.25
g/mol .[6][7][8] NBPT serves as a valuable intermediate in organic synthesis, including for N-
benzylisoindole and various porphyrin derivatives.[2][5] It has also been identified as a potent
non-steroidal androgen antagonist, highlighting its relevance in drug development.[1]
Understanding its solid-state conformation and packing is crucial for predicting its physical
properties and interactions in various applications.

Molecular Geometry and Conformation
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The molecular geometry of N-Benzylphthalimide is characterized by its non-planar, "roof-
shaped” conformation.[1][2][3][4][5][6] This structure arises from the connection of two distinct
planar fragments—the phthalimide ring and the phenyl ring—through a sp3-hybridized
methylene carbon.[6] The two aromatic systems are oriented nearly perpendicular to each
other, with a reported dihedral angle between the plane of the phthalimide moiety and the
phenyl ring of approximately 81° to 87°.[1][6]

Phthalimide Plane Phenyl Plane

Phthalimide Core Phenyl Group
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Caption: Logical relationship of N-Benzylphthalimide's molecular conformation.

Crystallographic Data

Single-crystal X-ray diffraction studies have elucidated the precise arrangement of atoms in the
crystalline state of N-Benzylphthalimide.[1] The compound is most commonly found to
crystallize in a triclinic system, which is detailed below.[4][6]

Crystal System and Unit Cell Parameters

The crystallographic data for the triclinic polymorph of N-Benzylphthalimide, determined at
100 K, are summarized in the table below.[4][6]
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Parameter Value Reference
Crystal System Triclinic [4][6]
Space Group P-1 [4][6]
a 7.1159(3) A [4][6]
b 8.4691(3) A [6]

c 10.1461(5) A [4][6]
a 99.480(2)° [6]

B 97.648(2)° [4](6]
y 106.745(2)° [6]
Volume (V) 566.9 A3 [4][6]
Molecules per cell (2) 2 [6]

Key Bond Lengths and Angles

Analysis of the crystallographic data provides precise measurements of intramolecular
distances and angles, which conform to expected values for organic compounds with imide and
benzyl functionalities.[6]

Parameter Value Method Reference

C=0 Bond Length

~1.21 A X-ray Diffraction [1][6]
(mean)
C-N (imide) Bond ) .

~1.38 A X-ray Diffraction [1][6]
Length
N1-C9-C10 Bond o

111.18(13)° - 114.2° X-ray Diffraction [41[6]

Angle

Crystal Packing and Intermolecular Interactions
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The arrangement of N-Benzylphthalimide molecules in the crystal lattice is highly ordered.
The structure features parallel layers of phthalimide units that stack along the crystallographic
a-axis.[1][2][31[41[5]

Key intermolecular forces stabilizing the crystal structure include:

o TI-TT Stacking: Significant 1t-1t stacking interactions are observed between the aromatic
phthalimide rings of adjacent molecules.[6] The interplanar distances are 3.394(2) A and
3.495(2) A, indicating strong orbital overlap that contributes to the stability of the crystal
packing.[4][6]

o Hydrogen Bonding: Weak, non-classical carbon-hydrogen to oxygen (C-H---O) hydrogen
bonds form between the methylene and aromatic hydrogen atoms and the carbonyl oxygen
atoms of neighboring molecules, further stabilizing the crystal structure.[6]

Experimental Methodology: Single-Crystal X-ray
Diffraction

The determination of N-Benzylphthalimide's crystal structure is achieved through single-
crystal X-ray crystallography. This powerful technique allows for the precise three-dimensional
mapping of atomic positions within a single crystal.[1]
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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
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Data Collection and Refinement

High-quality single crystals of N-Benzylphthalimide are selected and mounted on a
diffractometer. Data is typically collected at a low temperature (100 K) to minimize thermal
vibrations.[4][6] The structure is solved using direct methods and refined by a full-matrix least-
squares procedure on F2.[4]

Parameter Value Reference
Temperature 100 K [4][6]
Radiation Mo Ka [4]

Solution Method Direct Methods [4]
Refinement Method Full-matrix least-squares on F2  [4]

R-factor 0.043 [4]
wR-factor 0.108 [4]
Data-to-parameter ratio 11.7 [4]

Synthesis Overview

While the focus of this guide is the crystal structure, understanding its synthesis provides
context. N-Benzylphthalimide is commonly prepared through the condensation reaction of
phthalic anhydride with benzylamine, often in glacial acetic acid under reflux.[1][2][3][5] Another
established method involves the reaction of phthalimide with a base like potassium carbonate,
followed by alkylation with benzyl chloride.[2][5]
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Caption: A common synthesis route for N-Benzylphthalimide.

Conclusion

The crystal structure of N-Benzylphthalimide is well-defined, exhibiting a triclinic system with
a distinct non-planar molecular conformation. The solid-state architecture is primarily stabilized
by extensive Tt-1t stacking of the phthalimide rings and augmented by weak intermolecular C—
H:--O hydrogen bonds. The detailed crystallographic data and structural parameters presented
in this guide offer a foundational resource for professionals in chemistry and drug development,
enabling a deeper understanding of this compound's physicochemical properties and potential
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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